2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Related Compounds
Synthesis and Anticancer Activity : Research on 1H-inden-1-one and its derivatives, including those with similar structural motifs, has shown promising anticancer activity against leukemia, non-small cell lung cancer, and breast cancer cell lines. These findings highlight the potential of structurally related compounds in cancer research and therapy (Karaburun et al., 2018).
Antimicrobial Activity : Novel bis-α,β-unsaturated ketones, nicotinonitrile, and 1,2-dihydropyridine-3-carbonitrile derivatives, incorporating furfural and other heterocycles, have been synthesized and evaluated for their antimicrobial properties. This research area could be relevant for the development of new antimicrobial agents (Altalbawy, 2013).
Coordination Complexes and Antioxidant Activity : The study of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) has been conducted. These complexes have shown significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Isoxazole Derivatives and Biological Activity : The synthesis of isoxazole derivatives and their characterization for antibacterial and antifungal activity offers insights into their use in treating infections. Such studies lay the groundwork for further exploration of similar compounds in antimicrobial research (Dhaduk & Joshi, 2022).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(10-14-8-7-13-4-1-2-5-16(13)14)20-12-15-11-18(24-21-15)17-6-3-9-23-17/h1-6,9,11,14H,7-8,10,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDRWCVTPRELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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